2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione 2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 433327-81-2
VCID: VC21427953
InChI: InChI=1S/C23H20N4O3/c28-20(26-13-11-25(12-14-26)19-9-1-2-10-24-19)15-27-22(29)17-7-3-5-16-6-4-8-18(21(16)17)23(27)30/h1-10H,11-15H2
SMILES: C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Molecular Formula: C23H20N4O3
Molecular Weight: 400.4g/mol

2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione

CAS No.: 433327-81-2

VCID: VC21427953

Molecular Formula: C23H20N4O3

Molecular Weight: 400.4g/mol

* For research use only. Not for human or veterinary use.

2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione - 433327-81-2

Description

The compound 2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione is a synthetic organic molecule with potential applications in medicinal chemistry. It is characterized by a benzo[de]isoquinoline scaffold functionalized with a piperazine derivative and a keto group. Its molecular formula is C23H20N4O3, and it has a molecular weight of 400.4 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Functionalization of the benzo[de]isoquinoline core through electrophilic substitution.

  • Coupling of the piperazine derivative with the benzo[de]isoquinoline scaffold using an appropriate alkylating agent.

  • Oxidation or reduction steps to introduce the keto group at the desired position.

The detailed synthetic routes are often tailored to maximize yield and purity while minimizing side reactions. Advanced purification techniques such as recrystallization or chromatography are employed .

Pharmacological Potential

The structural features of this compound suggest potential applications in drug development:

  • Anticancer Activity: The planar benzo[de]isoquinoline core may facilitate DNA intercalation, disrupting replication and transcription processes in cancer cells .

  • Central Nervous System (CNS) Modulation: The piperazine moiety is commonly found in ligands targeting G-protein-coupled receptors (GPCRs), indicating possible CNS activity .

  • Antimicrobial Properties: The combination of aromaticity and nitrogen-containing heterocycles can enhance antimicrobial activity by interacting with bacterial enzymes or DNA .

Computational Insights

Molecular docking studies have been used to predict the binding affinity of similar compounds to biological targets. These studies suggest that:

  • The benzo[de]isoquinoline core can form π-stacking interactions with aromatic residues in protein active sites.

  • The pyridine-substituted piperazine group enhances hydrogen bonding and hydrophobic interactions with target proteins .

Applications

This compound's structural features make it a candidate for:

  • Anticancer Drug Development: Its ability to intercalate DNA could be exploited for chemotherapy.

  • Antimicrobial Agent Design: It may serve as a scaffold for developing antibiotics targeting resistant strains.

  • GPCR Modulation: Its piperazine moiety suggests potential as a ligand for GPCR-related disorders, including CNS diseases .

Limitations and Future Directions

Despite its potential, challenges exist:

  • Limited solubility in aqueous media may hinder bioavailability.

  • Detailed toxicity profiles are yet to be established.

  • Further studies are required to optimize its pharmacokinetics and pharmacodynamics.

Future research should focus on:

  • Enhancing solubility through salt formation or prodrug strategies.

  • Conducting in vivo studies to evaluate efficacy and safety profiles.

CAS No. 433327-81-2
Product Name 2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione
Molecular Formula C23H20N4O3
Molecular Weight 400.4g/mol
IUPAC Name 2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C23H20N4O3/c28-20(26-13-11-25(12-14-26)19-9-1-2-10-24-19)15-27-22(29)17-7-3-5-16-6-4-8-18(21(16)17)23(27)30/h1-10H,11-15H2
Standard InChIKey SODSFPBUGXXJDD-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Canonical SMILES C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
PubChem Compound 2919597
Last Modified Aug 15 2023

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